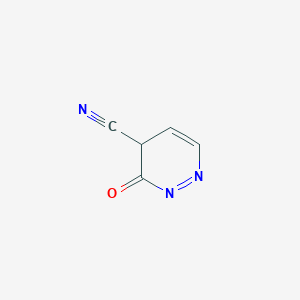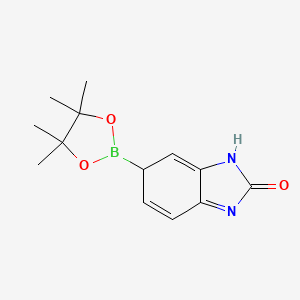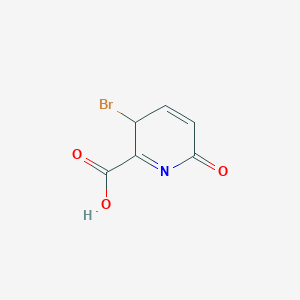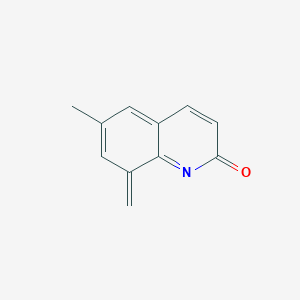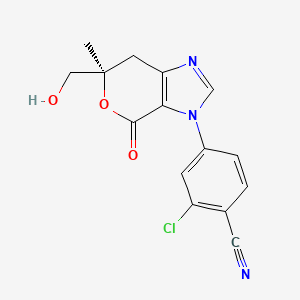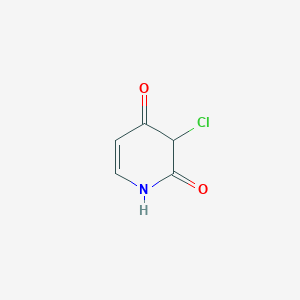
3-chloro-1H-pyridine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-1H-pyridine-2,4-dione is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom at the 3-position and keto groups at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1H-pyridine-2,4-dione typically involves the chlorination of 1H-pyridine-2,4-dione. One common method is the reaction of 1H-pyridine-2,4-dione with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
1H-pyridine-2,4-dione+SOCl2→this compound+SO2+HCl
This method is efficient and yields the desired product in good purity.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-1H-pyridine-2,4-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The keto groups at the 2 and 4 positions can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form more complex structures, potentially involving the formation of N-oxides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide) are commonly used under mild to moderate conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Nucleophilic substitution: Substituted pyridine-2,4-diones with various functional groups.
Reduction: 3-chloro-1H-pyridine-2,4-diol.
Oxidation: N-oxides of this compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-1H-pyridine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-chloro-1H-pyridine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and keto groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-1H-pyrrole-2,5-dione: Similar structure but with a pyrrole ring instead of a pyridine ring.
3-chloro-1H-pyrimidine-2,4-dione: Contains a pyrimidine ring with similar substitution patterns.
3-chloro-1H-pyrazine-2,4-dione: Features a pyrazine ring with analogous functional groups.
Uniqueness
3-chloro-1H-pyridine-2,4-dione is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H4ClNO2 |
|---|---|
Molekulargewicht |
145.54 g/mol |
IUPAC-Name |
3-chloro-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C5H4ClNO2/c6-4-3(8)1-2-7-5(4)9/h1-2,4H,(H,7,9) |
InChI-Schlüssel |
BIQAAEIQQKJZFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C(C1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![pentasodium;5-[[4-[[4-anilino-6-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B15135049.png)
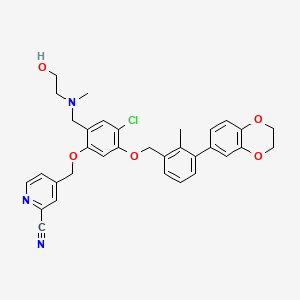
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienethioate](/img/structure/B15135057.png)
![Tetrasodium;3-[[4-[[4-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135063.png)
